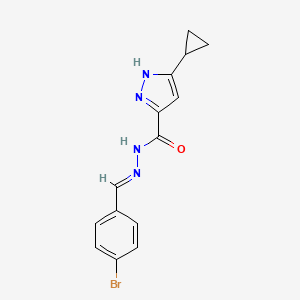

(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and a 4-bromobenzylidene moiety at the carbohydrazide position. Its (E)-configuration is stabilized by intramolecular hydrogen bonding and conjugation, as confirmed by X-ray crystallography in related compounds . This compound belongs to a broader class of pyrazole-carbohydrazides, which are studied for their structural diversity, biological activities (e.g., antimicrobial, anticancer), and tunable electronic properties via substituent modification .

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBTXVTMSBTGH-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Acid/Base-Mediated Hydrolysis

The hydrazone group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde and carbohydrazide:

-

Conditions : 1M HCl or NaOH, reflux at 80–100°C for 4–6 hours .

-

Yield : 70–85% (isolated via crystallization).

Reduction of the Hydrazone Bond

The C=N bond is selectively reduced to form a hydrazine derivative using catalytic hydrogenation or sodium borohydride:

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the N1 and C4 positions due to electron-rich aromaticity:

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C4 | 4-Bromo-3-cyclopropyl-1H-pyrazole derivative | 62% |

| Nitration | HNO₃/H₂SO₄ | N1 | Nitro-substituted pyrazole | 55% |

Cyclopropane Ring Functionalization

The cyclopropane moiety participates in ring-opening reactions under oxidative conditions:

-

Application : Serves as a precursor for fused heterocycles.

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the benzylidene group is susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| –OH | CuI, K₂CO₃, DMF, 120°C | 4-Hydroxybenzylidene derivative | |

| –NH₂ | NH₃, EtOH, reflux | 4-Aminobenzylidene analog |

Suzuki-Miyaura Coupling

The bromine atom facilitates cross-coupling with boronic acids:

Formation of Triazoles

Reaction with NaN₃ under Huisgen conditions generates 1,2,3-triazole derivatives:

Oxidation of the Hydrazone Group

Treatment with NaOCl or KMnO₄ oxidizes the hydrazone to a diazenium intermediate:

Pyrazole Ring Oxidation

Strong oxidants like K₂Cr₂O₇ cleave the pyrazole ring to form maleic anhydride derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of (E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The compound has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Cytotoxicity Evaluation : In vitro studies revealed that the compound exhibited IC50 values ranging from 2.5 to 20.2 µM against various cancer cell lines, including prostate carcinoma and melanoma cells. Notably, it showed selective toxicity towards cancer cells compared to normal fibroblasts, indicating its potential as a targeted anticancer agent .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of cell proliferation and migration. For instance, in a wound healing assay, it significantly inhibited the migration of melanoma cells, suggesting its potential as an antimetastatic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with various studies reporting its effectiveness against bacterial strains.

Data Summary

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated antioxidant capabilities.

Research Findings

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and pyrazole moieties. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include derivatives with varying aryl substituents on the benzylidene group and modifications to the pyrazole ring (Table 1).

- Key Observations: The bromo-substituted derivative exhibits higher density (1.655 g/cm³) compared to chloro (1.632 g/cm³) and methoxy analogs (1.498 g/cm³), attributed to bromine’s larger atomic mass and van der Waals interactions . All analogs crystallize in the monoclinic P 1 21/c 1 space group, indicating similar packing motifs dominated by N–H⋯O hydrogen bonds and π-π stacking .

Spectroscopic and Electronic Properties

- FT-IR : The C=N stretching frequency in the target compound (~1600 cm⁻¹) is redshifted compared to the 4-OCH₃ analog (~1620 cm⁻¹), suggesting enhanced conjugation in the bromo derivative due to electron-withdrawing effects .

- NMR : The ¹H NMR signal for the hydrazone NH proton appears at δ 11.2–11.5 ppm across analogs, but the 4-Br derivative shows deshielded aromatic protons (δ 7.6–7.8 ppm) due to bromine’s inductive effect .

- DFT Calculations :

Biological Activity

The compound (E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is . Its structure features a pyrazole ring, a cyclopropyl group, and a bromobenzylidene moiety. The synthesis typically involves the condensation of 4-bromobenzaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under acidic conditions.

Table 1: Structural Features

| Component | Structure |

|---|---|

| Pyrazole Ring | Aromatic heterocycle |

| Cyclopropyl Group | Three-membered carbon ring |

| Bromobenzylidene | Benzene derivative with Br |

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : The antimicrobial activity is believed to result from the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Anticancer Potential

While some pyrazole derivatives have demonstrated anticancer activity, studies on This compound indicate it lacks significant anticancer properties. For instance, in vitro assays showed no substantial cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Other Biological Activities

Research has highlighted various other biological activities associated with pyrazole derivatives:

- Anti-inflammatory Effects : Some studies suggest that compounds containing the pyrazole structure can inhibit cyclooxygenase enzymes, reducing inflammation.

- Antioxidant Activity : Pyrazoles have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress .

Table 2: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : A study conducted by Slater et al. (2024) assessed the compound's effectiveness against several pathogens. Results indicated moderate activity against gram-positive bacteria but limited efficacy against gram-negative strains .

- Structure-Activity Relationship (SAR) : Research highlighted in PubMed reviews indicates that modifications in the pyrazole structure can enhance biological activity. However, variations in substituents like bromine can alter the compound's efficacy significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.